

# The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers

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## Abstract

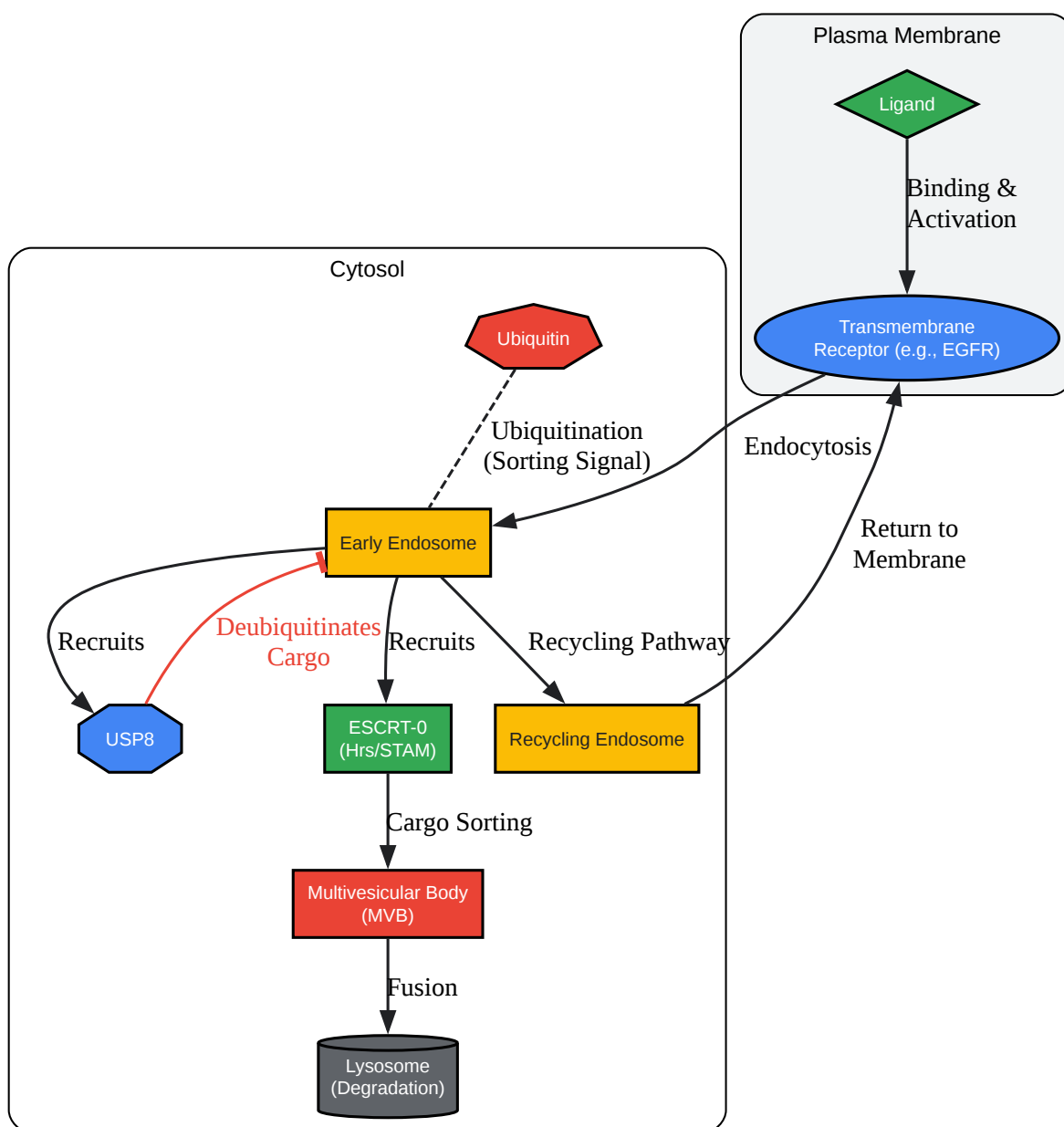
Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPy), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical, non-redundant role in a multitude of cellular processes.<sup>[1][2]</sup> Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity, stability, and subcellular localization.<sup>[3]</sup> USP8 is a multidomain protein that is a central regulator of endosomal sorting and membrane trafficking, influencing the fate of numerous transmembrane receptors.<sup>[4][5][6]</sup> Consequently, USP8 is deeply implicated in the regulation of vital signaling pathways that govern cell proliferation, migration, and immune responses.<sup>[7][8]</sup> Dysregulation of USP8 activity is linked to a range of pathologies, including cancer, neurodegenerative diseases, and Cushing's disease, making it an attractive target for therapeutic intervention.<sup>[1][3][7]</sup> This guide provides an in-depth examination of the core biological functions of USP8, its role in disease, and the methodologies used to study its activity, offering a comprehensive resource for professionals in life sciences and drug discovery.

## Core Function: A Master Regulator of Endosomal Sorting and Trafficking

USP8's most well-characterized role is in the regulation of endosomal sorting, a process critical for determining the fate of internalized transmembrane proteins.<sup>[6][9]</sup> After endocytosis, ubiquitinated cargo proteins are delivered to early endosomes. Here, they are sorted for either recycling back to the plasma membrane or for degradation via the lysosomal pathway, a process mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.<sup>[4][10]</sup>

USP8 is recruited to the endosomal membrane where it interacts with components of the ESCRT-0 complex, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).<sup>[8][10][11]</sup> By deubiquitinating cargo proteins, USP8 prevents their recognition by ESCRT components, thereby diverting them from the lysosomal degradation pathway and promoting their recycling.<sup>[10][11]</sup> Depletion or inhibition of USP8 leads to the hyperubiquitination of its substrates, accelerating their turnover and causing profound effects on endosomal morphology, including the accumulation of enlarged endosomes.<sup>[4][10][11]</sup>

Furthermore, USP8 is crucial for the spatiotemporal transition of Rab5 to Rab7, a key step in early-to-late endosome maturation.<sup>[4]</sup> USP8's recruitment to Rab5-positive endosomes helps dissociate the Rab5 GEF (Rabex5) and promotes the recruitment of the Rab7 GEF, facilitating the maturation process.<sup>[4]</sup> In the absence of USP8, this transition is impaired, leading to an accumulation of enlarged early endosomes and defective lysosomes.<sup>[4]</sup>



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**Caption:** USP8's role in receptor trafficking at the sorting endosome.

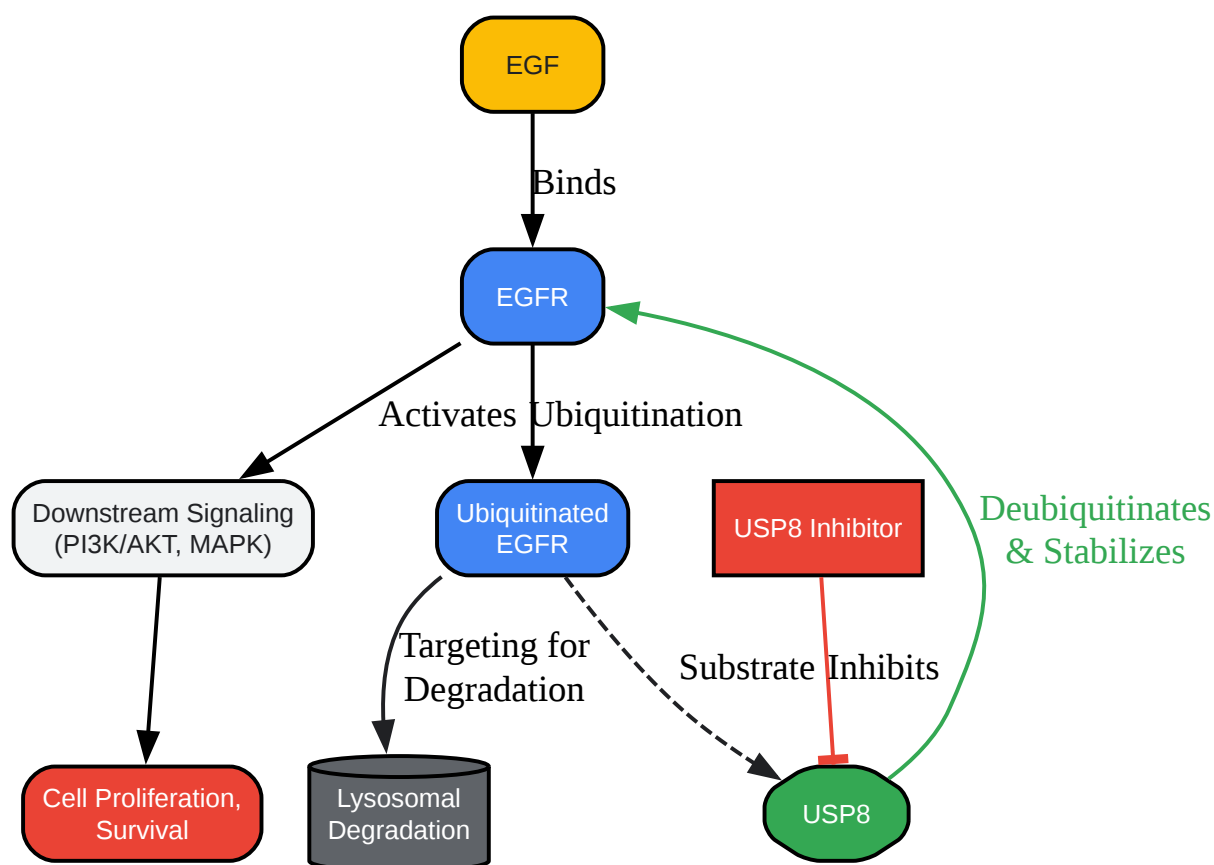
## Regulation of Key Signaling Pathways

By controlling the stability and surface expression of transmembrane receptors, USP8 is a pivotal regulator of multiple signaling cascades essential for cellular homeostasis and implicated in numerous diseases.

### Epidermal Growth Factor Receptor (EGFR) Signaling

USP8 is a well-established positive regulator of the EGFR pathway.<sup>[3]</sup> It directly deubiquitinates and stabilizes EGFR, preventing its lysosomal degradation following ligand-induced endocytosis.<sup>[3][10]</sup> This action promotes EGFR recycling to the plasma membrane, thereby sustaining downstream signaling through pathways like PI3K/AKT and MAPK.<sup>[7][12]</sup>

In several cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, overexpression or mutation of USP8 leads to hyperactivation of EGFR signaling, promoting tumor growth, proliferation, and survival.<sup>[3][7]</sup> Consequently, USP8 inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs), including EGFR, ERBB2, ERBB3, and MET, making it a strategy to overcome resistance to EGFR inhibitors like gefitinib.<sup>[13]</sup> Somatic mutations in USP8 that enhance its catalytic activity are a primary cause of Cushing's disease, driven by the stabilization of EGFR in pituitary corticotrophs, which boosts ACTH production.<sup>[1][12][14]</sup>



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**Caption:** Regulation of EGFR signaling by USP8.

## TGF- $\beta$ Signaling

USP8 also plays a significant role in the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway. It directly deubiquitinates and stabilizes the type II TGF- $\beta$  receptor (T $\beta$ RII).<sup>[15][16]</sup> This stabilization increases T $\beta$ RII expression on the plasma membrane and in tumor-derived extracellular vesicles (TEVs).<sup>[15][16]</sup> Enhanced TGF- $\beta$  signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in cancer cells.<sup>[15][17]</sup> Furthermore, T $\beta$ RII-positive TEVs secreted by cancer cells can induce exhaustion in CD8<sup>+</sup> T cells, contributing to an immunosuppressive tumor microenvironment and resistance to chemo- and immunotherapies.<sup>[15][17]</sup> Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.<sup>[15][17]</sup>

## Wnt/ $\beta$ -catenin Signaling

In the context of skeletal development, USP8 is essential for Wnt/ $\beta$ -catenin signaling.[18] It achieves this by deubiquitinating and stabilizing the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation.[18] The stabilization of FZD5 is critical for the differentiation of osteoprogenitors into mature osteoblasts and for overall skeletal mineralization.[18] Deletion of USP8 in osteoprogenitors severely impairs bone formation.[18]

## NF- $\kappa$ B and Nrf2 Signaling

USP8 acts as a gatekeeper to prevent aberrant signaling from endosomes.[8] Depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains on early endosomes.[8] These ubiquitin chains can be "misread" by ubiquitin-binding proteins like TAB2/3 and p62, which are normally involved in other pathways.[8] This misinterpretation leads to the unwarranted activation of the TAK1–NF- $\kappa$ B (immune response) and Keap1–Nrf2 (stress response) pathways, demonstrating USP8's role in maintaining signaling fidelity.[8]

## Roles in Physiology and Pathophysiology

The pleiotropic functions of USP8 position it at the crossroads of health and disease.

### Cancer

As described above, USP8 is frequently implicated in oncology. Its upregulation or mutation can drive cancer progression by stabilizing oncogenic receptors.[7]

- Lung, Gastric, and Breast Cancer: USP8 overexpression promotes cell growth and is associated with poor prognosis.[7] It enhances cancer cell proliferation and metastasis via the PI3K/AKT pathway.[7] In breast cancer, USP8 stabilizes the estrogen receptor alpha (ER $\alpha$ ), and its inhibition can facilitate ER $\alpha$  degradation, offering a potential treatment for ER-positive or drug-resistant tumors.[19][20]
- Drug Resistance: USP8 inhibition can help overcome resistance to targeted therapies. For example, it can re-sensitize gefitinib-resistant NSCLC cells by promoting the degradation of multiple RTKs simultaneously.[13]

### Neurodegenerative Diseases

USP8 is involved in the regulation of autophagy and protein clearance, processes that are critical for neuronal health and are often dysregulated in neurodegenerative disorders.[3]

- **Parkinson's Disease (PD):** USP8 interacts with and deubiquitinates  $\alpha$ -synuclein, the primary component of Lewy bodies.[21][22] Specifically, it removes K63-linked ubiquitin chains, which normally target proteins for lysosomal degradation.[21][22] This action prolongs the half-life of  $\alpha$ -synuclein, leading to its accumulation and enhanced toxicity in dopaminergic neurons.[21][23] A specific polymorphic allele, USP8D442G, has been found to be enriched in PD patients and enhances the interaction between USP8 and  $\alpha$ -synuclein.[23]
- **Alzheimer's Disease:** While less direct, USP8's role in regulating autophagy suggests it may influence the clearance of other misfolded proteins like amyloid-beta and tau.[3]

## T-Cell Development and Homeostasis

USP8 is essential for the development and function of T cells. T-cell-specific ablation of USP8 in mice leads to disturbed T-cell development and results in fatal autoimmune inflammatory bowel disease, highlighting its non-redundant role in immune regulation.[1][2]

## Other Roles

- **Skeletogenesis:** As mentioned, USP8 is critical for bone formation through its regulation of Wnt signaling.[18]
- **Acrosome Biogenesis:** In male germ cells, USP8 interacts with the ESCRT-0 complex and is involved in the formation of the acrosome, an organelle essential for fertilization.[9]
- **Autophagy:** USP8 can act as a negative regulator of basal autophagy by deubiquitinating the autophagy receptor SQSTM1/p62, thereby inhibiting its autophagic degradation.[24]

## Quantitative Data Summary

The following tables summarize key quantitative data related to USP8 activity and inhibition from cited literature.

Table 1: Inhibitor Potency Against USP8 and Other DUBs

Inhibitor	Target DUB(s)	IC50 (μM)	Cell/Assay Type	Reference
<b>HY50536</b>	<b>USP8</b>	<b>0.28</b>	<b>In vitro assay</b>	<b>[25]</b>
HY50737A	USP8	0.24	In vitro assay	[25]
Curcusone D	USP5, 7, 8, 13, 14, 15, 22	Not specified	In vitro assay	[25]
Vialinin A	USP5, USP4	5.9 (USP5), 1.5 (USP4)	In vitro assay	[25]

| LLK203 | USP2 / USP8 | 9-fold > ML364 (USP8) | In vitro assay |[26] |

Table 2: Binding Affinities and Protein Interactions

Interacting Proteins	Dissociation Constant (KD)	Method	Reference
<b>USP8 - DC-U4106 (inhibitor)</b>	<b>4.7 μM</b>	<b>Not specified</b>	<b>[19][20]</b>
USP8 (mutant) - Gads	~2-fold increase vs WT	Densitometry of Co-IP	[27]

| 14-3-3ζ - USP8 (pSer718 peptide) | 1.1 μM | Isothermal Titration Calorimetry |[28] |

Table 3: Effects of USP8 Modulation on Protein Levels



Condition	Target Protein	Fold Change / Effect	Cell Line	Reference
USP8 knockdown (siRNA)	Endogenous CXCR4	~2-fold increase	HeLa	<a href="#">[29]</a>
USP8 knockdown (siRNA)	Endogenous EGFR	Drastic destabilization	HeLa	<a href="#">[29]</a>
USP8 knockdown	Phosphorylated EGFR, ERBB2, ERBB3, MET	Markedly reduced	H1975, H1650	<a href="#">[13]</a>

| Overexpression of USP8 | Endogenous SQSTM1 | Increased levels | HEK293T | [\[24\]](#) |

## Appendix: Key Experimental Protocols

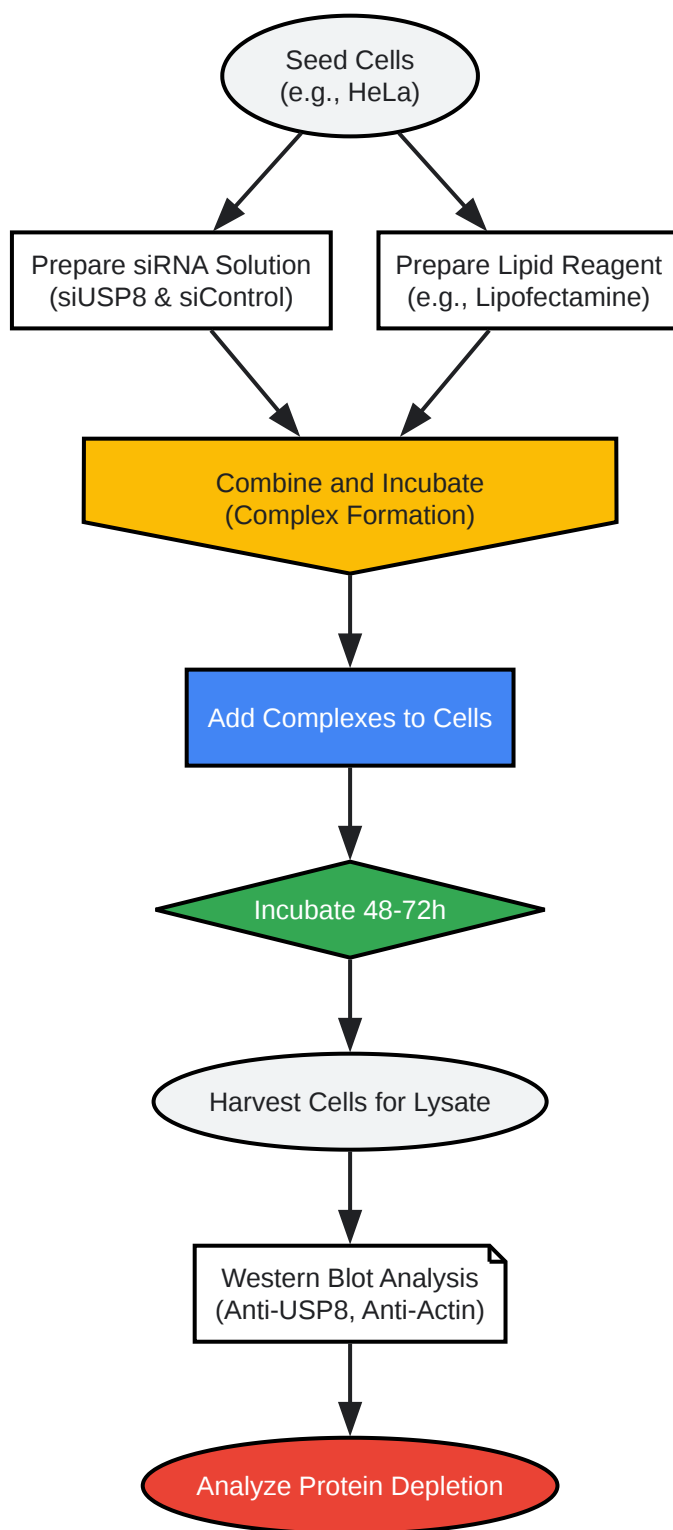
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for common assays used to study USP8 function.

### siRNA-Mediated Knockdown of USP8

This protocol is used to transiently reduce USP8 expression to study the functional consequences.

- Objective: To deplete endogenous USP8 protein in cultured cells.
- Methodology:
  - Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates or 10-cm dishes to reach 30-50% confluency at the time of transfection.
  - Transfection Reagent Preparation: Dilute a specific amount of siRNA targeting USP8 (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

- Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
- Transfection: Add the siRNA-lipid complexes dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- Validation: Harvest cells and perform Western blot analysis using an anti-USP8 antibody to confirm the efficiency of protein depletion. An anti-Actin or anti-Tubulin antibody should be used as a loading control. A non-targeting control siRNA (siControl) must be used in parallel.[\[13\]](#)[\[29\]](#)



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**Caption:** Experimental workflow for siRNA-mediated knockdown of USP8.

## In Vitro Deubiquitination (DUB) Assay

This assay directly measures the catalytic activity of USP8 on a ubiquitinated substrate.

- **Objective:** To determine if USP8 can directly remove ubiquitin chains from a specific substrate protein in a cell-free system.
- **Methodology:**
  - **Substrate Preparation:** Prepare a ubiquitinated substrate. This can be achieved by purifying the ubiquitinated protein from cells overexpressing the substrate and a tagged-ubiquitin (e.g., HA-Ub or His-Ub), or through an in vitro ubiquitination reaction using recombinant E1, E2, E3 ligase, substrate, and ubiquitin.[\[24\]](#)
  - **Enzyme Preparation:** Purify recombinant USP8 (wild-type) and a catalytically inactive mutant (e.g., C786A) as a negative control.[\[24\]](#)
  - **Reaction Setup:** In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT), combine the ubiquitinated substrate with either wild-type USP8, inactive USP8, or a buffer control.
  - **Incubation:** Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
  - **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
  - **Analysis:** Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the decrease in polyubiquitin chains and an antibody against the substrate protein. A reduction in the high-molecular-weight ubiquitin smear over time in the presence of wild-type USP8, but not the inactive mutant, indicates direct deubiquitination.[\[24\]](#)

## Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if USP8 physically interacts with a putative substrate or binding partner within a cellular context.

- **Objective:** To demonstrate a protein-protein interaction between USP8 and a target protein.

- Methodology:
  - Cell Lysis: Lyse cells expressing the proteins of interest (either endogenously or via overexpression) in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
  - Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
  - Immunoprecipitation: Add a primary antibody specific to one of the proteins (e.g., anti-USP8) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.
  - Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
  - Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
  - Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the putative interacting partner (the "co-IP'd" protein).<sup>[18][30]</sup> The presence of the partner protein in the USP8 immunoprecipitate (but not in the control IgG) indicates an interaction.

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